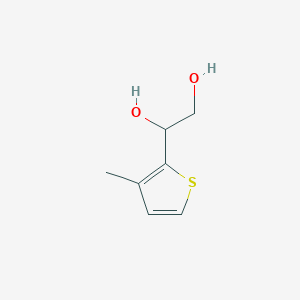

1-(3-Methylthiophen-2-yl)ethane-1,2-diol

Description

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is a diol derivative featuring a 3-methylthiophene substituent attached to a vicinal diol backbone. Its synthesis typically involves dihydroxylation reactions, as exemplified by the use of tert-butyldimethylsilyl (TBS) protection and subsequent oxidation steps in the presence of osmium tetroxide and N-methylmorpholine-N-oxide (NMO) . Structural confirmation is achieved via NMR and mass spectrometry. The compound has been explored in the synthesis of TAAR1 agonists for schizophrenia treatment, highlighting its role in medicinal chemistry .

Properties

IUPAC Name |

1-(3-methylthiophen-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTZGSUCDJIDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 1-(3-Methylthiophen-2-yl)ethane, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic oxidation. Catalysts like transition metal complexes can be employed to facilitate the hydroxylation reaction, making the process more efficient and cost-effective . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary and secondary alcohols.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

- Reactivity : The hydroxyl groups in 1-(3-Methylthiophen-2-yl)ethane-1,2-diol allow it to participate in various chemical reactions such as etherification and esterification. This makes it a versatile building block for synthesizing more complex organic molecules.

2. Synthesis of Pharmaceuticals

- Drug Development : The compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its thiophene moiety is known to enhance biological activity, making it a candidate for developing drugs targeting specific diseases.

Biological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Case Study : A study tested several derivatives on various cancer cell lines, including K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). Results showed that some derivatives had IC50 values indicating potent cytotoxicity against these cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Research Findings : In vitro tests demonstrated that certain derivatives displayed inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties:

- Example : When used as a comonomer in the production of polyesters, it contributes to improved thermal stability and mechanical strength of the resulting materials.

2. Coatings and Adhesives

Due to its hydroxyl groups, this compound can be utilized in formulating coatings and adhesives:

- Application Insights : Its ability to form hydrogen bonds enhances adhesion properties, making it suitable for use in industrial coatings that require durability and resistance to environmental factors.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in etherification and esterification reactions |

| Pharmaceuticals | Intermediate in drug synthesis | Potential anticancer activity demonstrated in cell line tests |

| Antimicrobial Agents | Inhibitory effects against bacteria | Effective against Gram-positive and Gram-negative strains |

| Polymer Chemistry | Enhances properties of polymers | Improved thermal stability when used as a comonomer |

| Coatings and Adhesives | Formulation of durable coatings | Enhanced adhesion due to hydrogen bonding |

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to specific receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of ethane-1,2-diol derivatives, which vary in substituents attached to the aromatic or heteroaromatic rings. Key comparisons include:

Key Observations:

- Electronic Effects: The 3-methylthiophene group in the target compound introduces sulfur-based electron delocalization, contrasting with the electron-donating methoxy or amino groups in analogs (e.g., 1-(4-Methoxyphenyl)ethane-1,2-diol) .

- Bioactivity: Derivatives like MOPEG (a catecholamine metabolite) exhibit neurochemical roles, whereas the target compound’s thiophene moiety is leveraged in antipsychotic drug development .

- Stability: Compounds with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced stability under acidic/basic conditions compared to hydroxylated analogs .

Physicochemical Properties

- Solubility: The thiophene-containing diol exhibits moderate polarity, whereas amino-substituted analogs (e.g., 1-(3-Aminophenyl)ethane-1,2-diol) show higher water solubility due to protonatable amine groups .

- Thermal Stability: TBS-protected intermediates of the target compound degrade above 150°C, while meso-diols (e.g., 1,2-Di(4-chlorophenyl)ethane-1,2-diol) display higher thermal resistance .

Stability and Degradation

- The target compound’s degradation under oxidative stress involves cleavage of the diol moiety, analogous to the fragmentation observed in vilanterol derivatives .

- Acidic/basic hydrolysis of 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) yields simpler phenolic fragments, contrasting with the sulfur-retentive degradation of thiophene-containing diols .

Research Findings and Data Tables

Table 1: Comparative NMR Chemical Shifts (δ, ppm)

Table 2: Stability Under Stress Conditions

Biological Activity

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and a molecular weight of approximately 170.23 g/mol. It features a thiophene ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1021143-68-9 |

| Molecular Formula | C8H10OS |

| Molecular Weight | 170.23 g/mol |

| Purity | >95% |

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene can inhibit the growth of various bacterial strains and fungi. The presence of the methyl group in this compound may enhance its activity due to increased lipophilicity, allowing better interaction with microbial membranes .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study on similar thiophene derivatives showed promising results against human cancer cell lines, indicating that such compounds can induce apoptosis and inhibit cell proliferation . The mechanism often involves the disruption of DNA synthesis or interference with cellular signaling pathways related to tumor growth.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with key proteins involved in cell cycle regulation and apoptosis.

- Modulation of Enzyme Activity : Thiophene derivatives can inhibit enzymes critical for cancer cell survival and proliferation.

- Oxidative Stress Induction : The compound might induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Properties

In a recent study, various thiophene derivatives were tested against Candida albicans and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 30 to 100 μg/mL, suggesting moderate antimicrobial efficacy .

Study on Anticancer Effects

A comparative analysis of this compound with other thiophene-based compounds revealed that it could significantly reduce the viability of HepG2 liver cancer cells. The IC50 value was determined to be approximately 15 μM, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.